REACTION_CXSMILES
|
C[N:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)N.[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([S:17][CH2:18][C:19]([CH3:21])=O)=[CH:13][CH:12]=1.O.[C:23](#N)C>>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([S:17][C:18]2[C:9]3[C:4](=[CH:5][CH:6]=[C:7]([CH3:23])[CH:8]=3)[NH:2][C:19]=2[CH3:21])=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
CN(N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
8.84 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)SCC(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
The solution was washed with sodium hydrogen carbonate, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallised (methanol)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)SC1=C(NC2=CC=C(C=C12)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |